Dimethyl 3-oxoglutarate

Description

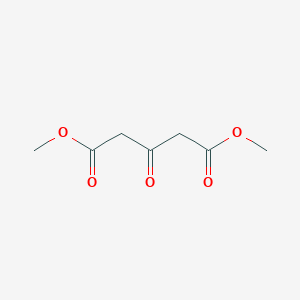

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-11-6(9)3-5(8)4-7(10)12-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJOKCPFLQMDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062007 | |

| Record name | Dimethyl 3-oxoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl 3-oxoglutarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1830-54-2 | |

| Record name | 1,5-Dimethyl 3-oxopentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 3-oxoglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 3-oxopentanedioate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 3-oxo-, 1,5-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 3-oxoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 3-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 3-OXOGLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVX284APC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl 3-Oxoglutarate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-oxoglutarate, also known as dimethyl acetonedicarboxylate, is a versatile diester of significant interest in organic synthesis and pharmaceutical research. Its unique chemical structure, featuring a central ketone flanked by two methyl ester functionalities, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic data of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is an achiral molecule with the chemical formula C₇H₁₀O₅.[1] Its structure is characterized by a five-carbon backbone with a ketone at the C-3 position and methyl ester groups at both ends.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₅ | [1] |

| Molecular Weight | 174.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | 16-17 °C | [3][4] |

| Boiling Point | 237-241 °C at 760 mmHg | [3][4] |

| Density | 1.206 g/mL at 20 °C | [3][4] |

| Solubility in Water | Approx. 120 g/L at 20 °C | [3] |

| Refractive Index (n20/D) | 1.444 | [3][4] |

| CAS Number | 1830-54-2 | [4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available in the NIST WebBook. The fragmentation pattern is influenced by the presence of the ketone and two ester groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show strong characteristic absorption bands for the C=O stretching of the ketone and the ester groups, as well as C-O stretching vibrations.

Experimental Protocols

Synthesis of this compound from Citric Acid

A common and efficient method for the synthesis of this compound involves the decarbonylation and esterification of citric acid.

Experimental Workflow: Synthesis from Citric Acid

Caption: Synthesis of this compound from Citric Acid.

Detailed Methodology:

-

In a suitable reaction vessel equipped with a mechanical stirrer, add concentrated sulfuric acid.

-

Slowly add citric acid monohydrate in portions to control foaming.

-

Stir the reaction mixture at 20-25°C for 3 hours.

-

Increase the temperature to 45°C and continue stirring for an additional 6 hours to complete the decarbonylation.

-

Cool the reaction mixture to 35-40°C and slowly add methanol over a period of 2 hours for in-situ esterification.

-

Continue stirring for another hour after the addition of methanol is complete.

-

For the workup, extract the reaction mixture with chloroform.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification Workflow

Caption: General Purification Workflow for this compound.

Detailed Methodology: Initial purification is typically achieved through an aqueous workup involving extraction with an organic solvent like chloroform and washing with a basic solution to remove acidic impurities. For higher purity, vacuum distillation is the recommended method. While specific conditions for column chromatography or recrystallization are not widely reported, a non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate) would be a logical starting point for chromatographic purification. For recrystallization, a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature would need to be empirically determined.

Biological Relevance: Role in Signaling Pathways

The related compound, 3-oxoglutarate (the de-esterified form), has been shown to influence the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. HIF-1α is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia) and is a major mediator of tumor physiology.

Under normal oxygen conditions (normoxia), HIF-1α is targeted for degradation by prolyl hydroxylases (PHDs). This process requires oxygen and 2-oxoglutarate as co-substrates. In contrast, 3-oxoglutarate has been identified as a downregulator of HIF-1α in several cancer cell lines, independent of the enzymatic activity of the PHDs. This suggests a novel mechanism for regulating HIF-1α levels.

Simplified HIF-1α Regulation Pathway and the Influence of 3-Oxoglutarate

Caption: Simplified HIF-1α signaling pathway and the inhibitory effect of 3-oxoglutarate.

Conclusion

This compound is a chemically significant molecule with established utility in organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, along with a robust protocol for its synthesis and purification. The emerging biological relevance of its de-esterified counterpart in the regulation of the HIF-1α pathway highlights its potential as a tool for cancer research and drug development. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers working with this important compound.

References

An In-Depth Technical Guide to Dimethyl 3-Oxoglutarate (CAS 1830-54-2): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-oxoglutarate (DM3O), also known as dimethyl 1,3-acetonedicarboxylate, is a versatile and highly functionalized organic compound with the CAS number 1830-54-2. Its structure, featuring a central ketone flanked by two methyl ester groups, makes it a valuable β-keto ester for a multitude of chemical transformations. This reactivity profile has established DM3O as a crucial intermediate and building block in the synthesis of complex organic molecules, ranging from heterocyclic systems to polycyclic natural products.[1][2]

In the realm of drug discovery and development, DM3O is of particular interest. It serves as a key precursor for various active pharmaceutical ingredients (APIs) and specialized ligands for applications like Positron Emission Tomography (PET) imaging.[1][2] Furthermore, recent research has unveiled a significant biological role for its active metabolite, 3-oxoglutarate, as a modulator of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, presenting new therapeutic avenues in oncology.[3] This guide provides a comprehensive technical overview of DM3O, covering its physicochemical properties, detailed synthetic protocols, chemical reactivity, and its emerging role in biomedical research.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1830-54-2 | [4][5] |

| Molecular Formula | C₇H₁₀O₅ | [4][6] |

| Molecular Weight | 174.15 g/mol | [5][6] |

| Synonyms | Dimethyl 1,3-acetonedicarboxylate, Dimethyl 3-oxopentanedioate, Dimethyl β-oxoglutarate | [5] |

| Appearance | Clear colorless to light yellow liquid | [3][5] |

| Density | 1.206 g/mL at 20 °C | [6] |

| Melting Point | 16-17 °C | [5][6] |

| Boiling Point | 237-241 °C at 760 mmHg | [6] |

| Flash Point | >110 °C (>230 °F) | [6] |

| Refractive Index (n²⁰/D) | 1.444 | [6] |

| Water Solubility | Approx. 120 g/L at 20 °C | [4][6] |

| Solubility | Soluble in chloroform; slightly soluble in ethyl acetate and methanol. | [5] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| Mass Spectrometry (EI) | Major Fragments (m/z): 143, 115, 101, 74, 59, 43 | [7] |

| ¹H NMR | Predicted signals based on structure: Singlet ~3.5 ppm (CH₂), Singlet ~3.7 ppm (OCH₃). Due to keto-enol tautomerism, signals for the enol form may also be present. | N/A |

| ¹³C NMR | Predicted signals based on structure: Carbonyl (C=O) ~200 ppm, Ester (COO) ~167 ppm, Methylene (CH₂) ~48 ppm, Methoxy (OCH₃) ~52 ppm. | N/A |

| Infrared (IR) | Expected characteristic peaks (cm⁻¹): Strong C=O stretch (ketone) ~1720 cm⁻¹, Strong C=O stretch (ester) ~1740 cm⁻¹, C-O stretch ~1200-1250 cm⁻¹. | N/A |

Synthesis of this compound

While several methods exist for the synthesis of DM3O, the most common and industrially scalable approach involves the decarbonylation of citric acid followed by in-situ esterification. This process is cost-effective and avoids the use of highly toxic reagents like phosgene.

Experimental Protocol: Synthesis from Citric Acid Monohydrate

This protocol is adapted from established industrial methods and provides high yields of DM3O.

Reagents and Equipment:

-

Large reaction vessel with mechanical stirrer, thermometer, and addition funnels.

-

Citric acid monohydrate

-

Chlorosulfonic acid (or concentrated sulfuric acid)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Water (H₂O)

Procedure:

-

Acid Preparation: Charge the reaction vessel with dichloromethane and cool to 10-15°C. Slowly add chlorosulfonic acid while maintaining the temperature.

-

Decarbonylation: Add citric acid monohydrate portion-wise to the stirred acid solution. The rate of addition should be controlled to keep the internal temperature between 10-15°C and manage gas evolution (CO).

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 10-15°C for several hours until gas evolution ceases.

-

Esterification: Cool the reaction mixture to 3-5°C. Slowly add anhydrous methanol, ensuring the temperature does not exceed 25°C. Once the methanol addition is complete, warm the mixture to 30-35°C and stir for approximately 2 hours.

-

Workup - Quenching and Extraction: Cool the mixture to 10-15°C and slowly quench by adding water. Add dichloromethane, stir vigorously, and then allow the phases to separate.

-

Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.

-

Washing: Combine all organic phases. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with water again until the pH of the aqueous layer is neutral.

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent by rotary evaporation under reduced pressure to yield crude this compound, which can be used directly or purified further by vacuum distillation. A yield of 87-96% can be expected with this method.

Chemical Reactivity and Synthetic Applications

The synthetic utility of DM3O stems from its dual functionality. The ketone can be targeted by nucleophiles or reducing agents, while the esters can be hydrolyzed, transesterified, or reduced.

Selective Reduction

DM3O can be selectively reduced to generate a family of valuable 1,3,5-oxygenated synthons, which are useful intermediates for complex molecule synthesis.[5] The choice of reducing agent dictates the outcome.

-

Sodium borohydride (NaBH₄) chemoselectively reduces the ketone to a hydroxyl group, yielding dimethyl 3-hydroxyglutarate.[5]

-

Borane dimethyl sulfide complex (BMS) is a more powerful reducing agent that can reduce both the ketone and the ester groups. Stoichiometry and reaction conditions can be tuned to favor the formation of the corresponding diol or triol.[5]

Condensation Reactions

DM3O is a classic substrate for condensation reactions, most notably the Weiss-Cook condensation . This reaction involves the condensation of DM3O with a 1,2-dicarbonyl compound (like glyoxal) under basic or acidic conditions to form cis-bicyclo[3.3.0]octane-3,7-dione derivatives, which are precursors to polyquinane structures.

Biological Activity and Therapeutic Potential

The diethyl ester of 3-oxoglutarate has been identified as a potent downregulator of HIF-1α protein in various cancer cell lines.[3] It is presumed that the intracellular hydrolysis of the ester yields the active compound, 3-oxoglutarate.

HIF-1α Downregulation

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that allows tumor cells to survive and adapt to low-oxygen (hypoxic) environments. High levels of its alpha subunit (HIF-1α) are often correlated with tumor progression and resistance to therapy.[3]

Normally, under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by EGLN prolyl hydroxylase enzymes (also known as PHDs). This hydroxylation, which requires O₂ and the cofactor 2-oxoglutarate, marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation.[3]

Intriguingly, 3-oxoglutarate decreases HIF-1α levels even in normoxia, but it does so through a mechanism that is independent of the EGLN hydroxylase enzymes.[3] Studies have shown that 3-oxoglutarate cannot substitute for 2-oxoglutarate as an EGLN cofactor.[3] This suggests a novel post-transcriptional regulatory pathway for controlling HIF-1α levels. By reducing HIF-1α, 3-oxoglutarate can inhibit tumor growth and induce apoptosis, particularly when used in combination with chemotherapeutic agents like vincristine.[3]

Safety and Handling

This compound is classified as an irritant and may cause skin sensitization upon contact.[5]

-

Hazard Codes: H317 (May cause an allergic skin reaction).

-

Precautionary Measures: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

-

Storage: Store in a cool, dry place, typically at 2-8°C.[6]

Conclusion

This compound is a chemical of significant academic and industrial importance. Its straightforward, high-yield synthesis from inexpensive starting materials makes it an accessible building block for organic chemists. The compound's rich reactivity allows for the creation of diverse and complex molecular architectures. For drug development professionals, the discovery of its metabolite's role in downregulating HIF-1α through a novel mechanism opens exciting possibilities for the development of new anti-cancer therapeutics. This combination of synthetic versatility and biological relevance ensures that this compound will remain a compound of high interest for the foreseeable future.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Dimethyl 2-oxoglutarate(13192-04-6) 13C NMR [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Dimethyl 1,3-acetonedicarboxylate(1830-54-2) MS [m.chemicalbook.com]

- 5. Dimethyl 1,3-acetonedicarboxylate | 1830-54-2 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Pentanedioic acid, 3-oxo-, dimethyl ester [webbook.nist.gov]

An In-depth Technical Guide to Dimethyl 3-oxoglutarate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 3-oxoglutarate, a versatile chemical intermediate with significant applications in organic synthesis and potential therapeutic relevance. This document details its chemical identity, physicochemical properties, synthesis protocols, and biological activities, with a focus on its role in cancer research.

Chemical Identity and Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing and literature searches.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| IUPAC Name | Dimethyl 3-oxopentanedioate[1] |

| Systematic Names | Pentanedioic acid, 3-oxo-, 1,5-dimethyl ester; Pentanedioic acid, 3-oxo-, dimethyl ester |

| Common Names | Dimethyl 1,3-acetonedicarboxylate; Dimethyl acetonedicarboxylate; Dimethyl β-ketoglutarate; Dimethyl β-oxoglutarate; 3-Oxoglutaric acid dimethyl ester[1] |

| CAS Number | 1830-54-2[1] |

| EC Number | 217-385-8[1] |

| Molecular Formula | C₇H₁₀O₅[1] |

| Molecular Weight | 174.15 g/mol [1] |

| InChI | InChI=1S/C7H10O5/c1-11-6(9)3-5(8)4-7(10)12-2/h3-4H2,1-2H3 |

| InChIKey | RNJOKCPFLQMDEC-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(=O)CC(=O)OC |

| Other Names | Acetone dicarboxylic acid, dimethyl ester; Glutaric acid, 3-oxo-, dimethyl ester[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 237-241 °C at 760 mmHg | |

| Density | 1.206 g/mL at 20 °C | |

| Refractive Index | n20/D 1.444 | |

| Solubility | Soluble in water (approx. 120 g/L at 20 °C) |

Synthesis of this compound

This compound is a valuable building block in organic synthesis.[2] Several methods for its preparation have been reported, with the large-scale synthesis from citric acid being a common and cost-effective approach.

Experimental Protocol: Large-Scale Synthesis from Citric Acid

This protocol is adapted from a procedure for the large-scale preparation of Dimethyl 1,3-acetonedicarboxylate (a synonym for this compound).[3]

Materials:

-

Citric acid monohydrate

-

Concentrated sulfuric acid (98%)

-

Methanol

-

Chloroform

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

5 L three-necked round-bottomed flask

-

Mechanical stirrer

-

Gas outlet

-

Heating mantle/water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Decarbonylation of Citric Acid:

-

To a 5 L three-necked round-bottomed flask equipped with a mechanical stirrer and a gas outlet, add 2,152 g (21.9 moles) of concentrated sulfuric acid.

-

Slowly add 420 g (2.18 moles) of citric acid monohydrate in small portions to control foaming.

-

Stir the reaction mixture for 3 hours, maintaining the temperature between 20-25 °C.

-

Increase the temperature to 45 °C using a hot water bath and continue stirring for an additional 6 hours to complete the decarbonylation.

-

-

Esterification:

-

Cool the reaction mixture to 35-40 °C.

-

Slowly add 1,645 g (51.4 moles) of methanol over a period of 2 hours, ensuring the temperature does not rise excessively.

-

Continue stirring for another hour after the addition is complete.

-

-

Work-up and Purification:

-

Divide the reaction mixture into three equal portions.

-

Extract each portion twice with 500 mL of chloroform (total of 1 L of chloroform per portion).

-

Carefully add ice-cold water to the acidic aqueous layer to recover any dissolved chloroform.

-

Combine all the organic layers.

-

Wash the combined organic layer carefully with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield a light yellow oil.

-

Purify the crude product by vacuum distillation at 115-116 °C / 11 mmHg to obtain pure this compound as a colorless liquid. The reported yield for this large-scale synthesis is approximately 52%.[3]

-

Figure 1: Workflow for the large-scale synthesis of this compound.

Biological Activity and Therapeutic Potential

Recent research has highlighted the potential of 3-oxoglutarate analogs as anticancer agents. A cell-permeable form, diethyl-3-oxoglutarate (DE-3-oxo), has been shown to decrease the abundance of hypoxia-inducible factor-1α (HIF-1α) protein in cancer cells under normoxic conditions.[4][5] This effect is noteworthy as it appears to be independent of the enzymatic activity of EGLN prolyl hydroxylases, the primary regulators of HIF-1α stability.[4][5]

Regulation of HIF-1α and Induction of Apoptosis

HIF-1α is a key transcription factor that plays a crucial role in the cellular response to hypoxia and is often overexpressed in tumors, contributing to their survival and proliferation.[4] The ability of diethyl-3-oxoglutarate to downregulate HIF-1α suggests a novel mechanism for cancer therapy.

Furthermore, treatment with diethyl-3-oxoglutarate has been demonstrated to induce apoptosis in cancer cells and inhibit tumor growth, particularly when used in combination with existing chemotherapeutic drugs like vincristine.[4][5]

The precise mechanism by which 3-oxoglutarate regulates HIF-1α independently of EGLN activity is still under investigation. However, it represents a promising avenue for the development of new anticancer drugs.

Figure 2: Proposed mechanism of HIF-1α regulation and the effect of Diethyl 3-oxoglutarate.

Experimental Protocol: Western Blot Analysis of HIF-1α

To assess the effect of diethyl-3-oxoglutarate on HIF-1α protein levels, a Western blot analysis can be performed. The following is a general protocol.

Materials:

-

Cancer cell line of interest (e.g., NLF, HCT116)

-

Cell culture medium and supplements

-

Diethyl 3-oxoglutarate (DE-3-oxo)

-

Vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin or α-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of diethyl-3-oxoglutarate or vehicle control for the desired time period (e.g., 6, 12, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4 °C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with the chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative change in HIF-1α protein levels upon treatment with diethyl-3-oxoglutarate.

-

Figure 3: Experimental workflow for Western blot analysis of HIF-1α.

Conclusion

This compound is a readily accessible and versatile chemical compound with significant utility in organic synthesis. The recent discovery of the biological activity of its diethyl analog in downregulating HIF-1α in cancer cells opens up new avenues for therapeutic research and drug development. This guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing molecule. Further investigation into its precise mechanism of action and its efficacy in various cancer models is warranted to fully realize its therapeutic potential.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 2-oxoglutarate analog 3-oxoglutarate decreases normoxic hypoxia-inducible factor-1α in cancer cells, induces cell death, and reduces tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethyl 1,3-acetonedicarboxylate (Dimethyl 3-oxoglutarate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1,3-acetonedicarboxylate, also known by its synonymous name Dimethyl 3-oxoglutarate, is a versatile and highly reactive organic compound with the CAS Number 1830-54-2.[1][2][3] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][4] Its structure features a central ketone flanked by two methylene groups, which are in turn connected to two methyl ester functionalities. This unique β-keto ester arrangement confers a rich chemical reactivity, making it an indispensable tool for the construction of complex molecular architectures.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and significant applications in research and drug development.

Nomenclature and Structure

The compound is referred to by several names, all pointing to the same molecular entity. The most common synonyms are:

-

Dimethyl 1,3-acetonedicarboxylate[5]

-

Dimethyl 3-oxopentanedioate[5]

-

3-Oxoglutaric acid dimethyl ester[5]

The molecular formula is C₇H₁₀O₅, and its molecular weight is 174.15 g/mol .[2][5] The structure is characterized by a five-carbon chain with a ketone at the C-3 position and methyl esters at the C-1 and C-5 positions.

Physicochemical Properties

Dimethyl 1,3-acetonedicarboxylate is typically a colorless to light yellow liquid at room temperature.[5][6] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₅ | [2][5] |

| Molecular Weight | 174.15 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [4][6] |

| Melting Point | 16-17 °C | [5][7] |

| Boiling Point | 237-241 °C at 760 mmHg | [2][5][8] |

| Density | 1.206 g/mL at 20 °C | [2][5][8] |

| Refractive Index (n20/D) | 1.444 | [2][5] |

| Flash Point | >230 °F (>110 °C) | [2][5] |

| Water Solubility | Approx. 120 g/L at 20 °C | [5] |

| Storage Temperature | 2-8 °C | [2][5] |

Synthesis

The most common and economically viable method for the large-scale synthesis of Dimethyl 1,3-acetonedicarboxylate involves the oxidative decarboxylation of citric acid, followed by in-situ esterification with methanol.[9] While older methods utilized fuming sulfuric acid, more recent procedures have been optimized using concentrated sulfuric acid or thionyl chloride to improve safety and scalability.[9]

Experimental Protocol: Synthesis from Citric Acid

-

Reaction Setup : A 5-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer and a gas outlet.

-

Acid Addition : 2,152 g (21.9 moles) of concentrated sulfuric acid is added to the flask.

-

Citric Acid Addition : 420 g (2.18 moles) of citric acid monohydrate is added in small portions to control foaming.

-

Decarbonylation : The mixture is stirred for 3 hours while maintaining the temperature at 20-25°C. The temperature is then raised to 45°C using a hot water bath, and stirring is continued for another 6 hours to complete the decarbonylation.

-

Esterification : The reaction mixture is cooled to 35-40°C, and 1,645 g (51.4 moles) of methanol is added slowly over a 2-hour period. The mixture is then stirred for an additional hour.

-

Workup and Extraction : The reaction mixture is divided into three equal portions. Each portion is extracted twice with 500 mL of chloroform. The combined organic layers are carefully washed with saturated sodium bicarbonate solution and brine.

-

Drying and Purification : The organic layer is dried over anhydrous magnesium sulfate (MgSO₄). The solvent is evaporated under reduced pressure.

-

Final Product : The resulting light yellow oil is purified by vacuum distillation at 115-116 °C/1 mm Hg to yield approximately 200 g (52% yield) of colorless liquid Dimethyl 1,3-acetonedicarboxylate.

Chemical Reactivity and Key Reactions

The reactivity of Dimethyl 1,3-acetonedicarboxylate is dominated by the presence of the ketone and the two acidic α-methylene groups.[6] This allows it to participate in a wide range of chemical transformations.

-

Enol-Keto Tautomerism : The compound exists in a tautomeric equilibrium between the keto and enol forms, which influences its reactivity.[6]

-

Condensation Reactions : The acidic methylene protons are readily removed by a base, forming a nucleophilic carbanion. This carbanion can undergo aldol-type condensation reactions with various electrophiles, such as aldehydes and ketones.[6]

-

Weiss-Cook Condensation : This is a classic reaction where Dimethyl 1,3-acetonedicarboxylate condenses with a 1,2-dicarbonyl compound (like glyoxal or biacetyl) to form cis-bicyclo[3.3.0]octane-3,7-dione derivatives.[10] These bicyclic structures are valuable precursors for the synthesis of polyquinanes and other complex polycyclic molecules.[10]

-

Cyclization Reactions : It is widely used in [3+3] cyclocondensation reactions to synthesize various heterocyclic systems, such as 2-hydroxybenzophenones and benzo[c]coumarins.[4][]

Experimental Protocol: Weiss-Cook Condensation with Glyoxal [10]

-

Base Preparation : A solution of 64 g (1.60 mol) of sodium hydroxide in 1.15 L of methanol is prepared in a 3-L, three-necked, round-bottomed flask and cooled in an ice bath.

-

Addition of Ester : While stirring, 273 g (1.57 mol) of Dimethyl 1,3-acetonedicarboxylate is added dropwise to the cooled base solution.

-

Heating : The resulting slurry is heated to reflux until the white salt dissolves.

-

Glyoxal Addition : The heating mantle is removed, and the solution is stirred rapidly while 128.5 g of aqueous 40% glyoxal (0.886 mol) is added at a rate that maintains the internal temperature at 65°C.

-

Reaction and Precipitation : After the addition is complete (40–60 min), the mixture is allowed to cool to room temperature and stirred overnight. A precipitate of the disodium salt of the product forms.

-

Isolation : The precipitate is collected by suction filtration, washed with methanol, and dried under reduced pressure.

-

Acidification and Extraction : The salt is dissolved in water, and the solution is added to chloroform. The two-phase mixture is stirred rapidly while being acidified with 1 M hydrochloric acid.

-

Purification : The layers are separated, and the aqueous phase is extracted with chloroform. The combined organic layers are washed, dried, and concentrated. The final product is crystallized from a hexane-ethyl acetate mixture.

Applications in Drug Development and Research

Dimethyl 1,3-acetonedicarboxylate is a cornerstone intermediate in the synthesis of a wide array of biologically active molecules and research compounds.[1]

-

Pharmaceutical Intermediates : It is a key starting material for the synthesis of complex drug molecules, including various heterocyclic systems that form the core of many active pharmaceutical ingredients (APIs).[1]

-

PET Imaging Ligands : The compound has been used in the preparation of bispidone derivatives, which serve as ligands in Positron Emission Tomography (PET) imaging.[5][]

-

Synthesis of Natural Products : The bicyclic ketones produced via the Weiss-Cook reaction are versatile starting materials for the total synthesis of various natural products.[10]

-

Material Science : It is used in the creation of specialized compounds with unique properties, including novel UV-A/B and UV-B filters for sunscreens.[4]

-

Agrochemicals : Its synthetic versatility is also applied in the development of new agrochemicals.[1]

Spectroscopic Data

The structure of Dimethyl 1,3-acetonedicarboxylate can be confirmed using standard spectroscopic techniques. The ¹H NMR spectrum typically shows signals for the methyl protons of the ester groups and the methylene protons adjacent to the carbonyl groups.[12] IR spectroscopy will show characteristic strong absorption bands for the ketone and ester carbonyl groups.

Safety and Handling

Dimethyl 1,3-acetonedicarboxylate may cause skin sensitization and is an eye irritant.[13] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat.[14] It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances and moisture.[5][14]

Dimethyl 1,3-acetonedicarboxylate, also known as this compound, is a fundamentally important and versatile C5 building block in organic chemistry. Its high reactivity, stemming from the central keto group and adjacent acidic methylene protons, allows for a vast number of synthetic transformations. From the construction of complex polycyclic natural products to the synthesis of pharmaceutical intermediates and PET imaging ligands, its applications are extensive and continue to expand. The well-established and scalable synthesis from citric acid ensures its continued availability for both academic research and industrial drug development. This guide has provided a comprehensive overview of its properties, synthesis, and applications, highlighting its significance for professionals in the chemical and pharmaceutical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. Dimethyl-1,3-acetonedicarboxylate 96 1830-54-2 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Dimethyl 1,3-acetonedicarboxylate: a highly reactive compound used in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. Dimethyl 1,3-acetonedicarboxylate | 1830-54-2 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 12. Dimethyl 1,3-acetonedicarboxylate(1830-54-2) 1H NMR [m.chemicalbook.com]

- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 14. This compound(1830-54-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Dimethyl 3-oxoglutarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dimethyl 3-oxoglutarate (CAS No. 1830-54-2), a key intermediate in various organic syntheses. The information is compiled from various chemical and safety data sources to support research, development, and handling of this compound.

Core Physical and Chemical Properties

This compound, also known as Dimethyl 1,3-acetonedicarboxylate, is a diester with the molecular formula C₇H₁₀O₅.[1][2][3] It presents as a colorless to light yellow, viscous liquid under standard conditions.[4][5][6] The following table summarizes its key physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₅ | [1][2][3] |

| Molecular Weight | 174.15 g/mol | [1][2][7] |

| Appearance | Clear, colorless to light yellow viscous liquid | [4][5][6] |

| Density | 1.206 g/mL at 20 °C | [1] |

| 1.2 ± 0.1 g/cm³ | [7] | |

| 1.18 g/cm³ | [4] | |

| Melting Point | 16-17 °C | [1][4][7] |

| Boiling Point | 237-241 °C at 760 mmHg | [1] |

| 262.1 ± 0.0 °C at 760 mmHg | [7] | |

| 150 °C at 25 mmHg | [1][5] | |

| 80 °C at 25 mmHg | ||

| Flash Point | >230 °F (>110 °C) | [1] |

| 113 °C (closed cup) | ||

| Refractive Index | n20/D 1.444 | [1] |

| 1.443-1.445 | [1] | |

| Vapor Pressure | 0.0111 mmHg at 25 °C | [1] |

| 0.01 mmHg at 25 °C | [4] |

Solubility Profile

The solubility of this compound has been reported in various solvents. It is slightly soluble in water.[4]

| Solvent | Solubility | Source(s) |

| Water | approx. 120 g/L at 20 °C | [1][8][9] |

| Chloroform | Sparingly soluble | [8] |

| Ethyl Acetate | Slightly soluble | [8] |

| Methanol | Slightly soluble | [8] |

Spectroscopic Data

While detailed spectra are not provided here, the NIST WebBook contains mass spectrum data (electron ionization) for this compound.[10][11] The Spectral Database for Organic Compounds (SDBS) also lists data for this compound under number 5736.[5]

Safety and Handling

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[6][9] It is also noted as an eye irritant.[6] Standard laboratory safety precautions, including the use of protective gloves and eye protection, should be followed when handling this compound.[1] For storage, it is recommended to keep it refrigerated at 2-8°C.[1][8]

Experimental Protocols

Role in Chemical Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various organic chemicals.[9][12] Its chemical structure, featuring a central ketone and two flanking ester groups, makes it a versatile building block for more complex molecules. For instance, it is used in the preparation of optically active lycorane and in the synthesis of bispidone derivatives for use as ligands in PET imaging.[9][12]

Signaling Pathways and Biological Activity

Currently, there is no significant information available in the reviewed literature to suggest a direct role for this compound in biological signaling pathways. Its structural analog, Dimethyl 2-oxoglutarate, has been studied for its role in cellular metabolism and as an inhibitor of autophagy.[13][14] However, these findings should not be extrapolated to this compound without further investigation. The primary application of this compound remains in the realm of synthetic organic chemistry.

References

- 1. chembk.com [chembk.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C7H10O5 | CID 74591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(1830-54-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Dimethyl 1,3-Acetonedicarboxylate | 1830-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound Price from Supplier Brand Zhongshan Dixin Chemical Co., Ltd. on Chemsrc.com [chemsrc.com]

- 8. Dimethyl 1,3-acetonedicarboxylate | 1830-54-2 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Pentanedioic acid, 3-oxo-, dimethyl ester [webbook.nist.gov]

- 11. Pentanedioic acid, 3-oxo-, dimethyl ester [webbook.nist.gov]

- 12. Dimethyl-3-oxoglutarat | 1830-54-2 [m.chemicalbook.com]

- 13. caymanchem.com [caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

Spectroscopic Profile of Dimethyl 3-oxoglutarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 3-oxoglutarate (CAS No. 1830-54-2), a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data

The spectroscopic data for this compound, also known as Dimethyl 1,3-acetonedicarboxylate, is summarized below. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.73 | Singlet | 6H | 2 x -OCH₃ (Methyl esters) |

| 3.48 | Singlet | 4H | 2 x -CH₂- (Methylene groups) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 201.5 | C | C=O (Ketone) |

| 167.3 | C | 2 x C=O (Ester) |

| 52.6 | CH₃ | 2 x -OCH₃ |

| 48.9 | CH₂ | 2 x -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958 | Medium | C-H stretch (alkane) |

| 1742 | Strong | C=O stretch (ester) |

| 1717 | Strong | C=O stretch (ketone) |

| 1437 | Medium | C-H bend (alkane) |

| 1250 | Strong | C-O stretch (ester) |

| 1026 | Medium | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is from electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

| 59 | 65 | [COOCH₃]⁺ |

| 74 | 30 | McLafferty rearrangement fragment |

| 101 | 45 | [M - COOCH₃ - H₂O]⁺ |

| 116 | 50 | [M - 2xOCH₃]⁺ or [M - COOCH₃ - CH₃]⁺ |

| 143 | 25 | [M - OCH₃]⁺ |

| 174 | 15 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 3-4 seconds

-

Spectral width: -2 to 12 ppm

-

¹³C NMR Spectroscopy:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Acquisition time: 1-2 seconds

-

Spectral width: 0 to 220 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Place a drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

-

For electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an EI source (e.g., a Gas Chromatograph-Mass Spectrometer, GC-MS).

-

Parameters:

-

Mass range: m/z 40-200

-

Scan speed: 1-2 scans/second

-

Ion source temperature: 200-250 °C

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical interpretation of the resulting data.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic data and structural elucidation.

An In-depth Technical Guide to the Keto-enol Tautomerism of Dimethyl 3-oxoglutarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-oxoglutarate, a key β-dicarbonyl compound, exhibits keto-enol tautomerism, a fundamental chemical equilibrium with significant implications in synthesis, reactivity, and biological activity. This technical guide provides a comprehensive overview of the principles governing this tautomeric equilibrium, detailed experimental protocols for its characterization, and a framework for data analysis. While specific quantitative data for this compound is scarce in publicly available literature, this guide leverages data from analogous β-ketoesters to illustrate the application of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, this document adheres to stringent data presentation and visualization standards to facilitate understanding and application in research and development settings.

Introduction to Keto-enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the case of this compound, the equilibrium exists between the diketo form and its corresponding enol forms. The position of this equilibrium is highly sensitive to a variety of factors, including solvent polarity, temperature, concentration, and the presence of intramolecular hydrogen bonding. Understanding and controlling this equilibrium is crucial as the distinct chemical properties of the keto and enol tautomers can significantly influence reaction pathways and biological interactions.

dot

Caption: Keto-enol tautomeric equilibrium of this compound.

Factors Influencing the Tautomeric Equilibrium

The keto-enol equilibrium is a dynamic process influenced by several key factors that stabilize one tautomer over the other.

-

Solvent Polarity: Polar solvents tend to stabilize the more polar keto form through dipole-dipole interactions. In contrast, non-polar solvents often favor the enol form, which can be stabilized by intramolecular hydrogen bonding.

-

Intramolecular Hydrogen Bonding: The enol form of β-dicarbonyl compounds can form a stable six-membered ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. This is a significant stabilizing factor for the enol tautomer, particularly in non-polar, aprotic solvents.

-

Temperature: The effect of temperature on the equilibrium depends on the thermodynamics of the tautomerization. Often, the enolization is an endothermic process, meaning an increase in temperature will favor the enol form.

-

Concentration: In some cases, intermolecular hydrogen bonding between enol and keto forms or self-association of the enol form can influence the equilibrium in a concentration-dependent manner.

-

pH and Catalysts: The interconversion between keto and enol forms is often catalyzed by acids or bases. The rate of tautomerization is typically slow in neutral solutions but increases significantly in the presence of acidic or basic catalysts.

Quantitative Analysis of Tautomeric Equilibrium

Due to a lack of specific published quantitative data for the keto-enol equilibrium of this compound across various solvents, this section will present data for a closely related and well-studied β-ketoester, ethyl acetoacetate, to illustrate the principles of data presentation.

Table 1: Tautomeric Equilibrium Data for Ethyl Acetoacetate in Various Solvents

| Solvent | % Enol | Keq ([enol]/[keto]) |

| Gas Phase | 46 | 0.85 |

| n-Hexane | 46 | 0.85 |

| Carbon tetrachloride | 33 | 0.49 |

| Diethyl ether | 27 | 0.37 |

| Chloroform | 16 | 0.19 |

| Ethanol | 12 | 0.14 |

| Acetone | 7.5 | 0.08 |

| Water | 0.4 | 0.004 |

| Dimethyl sulfoxide (DMSO) | 1.0 | 0.01 |

Note: Data for ethyl acetoacetate is provided for illustrative purposes. The actual equilibrium for this compound may differ.

Spectroscopic Characterization

Spectroscopic methods are the primary tools for the qualitative and quantitative analysis of keto-enol tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for distinguishing between the keto and enol tautomers and for determining their relative concentrations. The proton and carbon environments are significantly different in the two forms, leading to distinct chemical shifts.

Table 2: Characteristic ¹H NMR Chemical Shifts for β-Ketoester Tautomers (Illustrative)

| Functional Group | Tautomer | Typical Chemical Shift (δ, ppm) |

| α-CH₂ | Keto | 3.4 - 3.6 |

| Vinyl CH | Enol | 4.9 - 5.1 |

| Enolic OH | Enol | 12.0 - 12.5 (broad) |

| Ester OCH₃ | Both | 3.7 - 3.8 |

Table 3: Characteristic ¹³C NMR Chemical Shifts for β-Ketoester Tautomers (Illustrative)

| Carbon Atom | Tautomer | Typical Chemical Shift (δ, ppm) |

| Ketone C=O | Keto | ~200 |

| Ester C=O | Keto | ~167 |

| α-CH₂ | Keto | ~50 |

| Enolic C=C-OH | Enol | ~177 |

| Enolic =CH- | Enol | ~90 |

| Ester C=O | Enol | ~172 |

| Ester OCH₃ | Both | ~52 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific structure of the β-ketoester.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in each tautomer. The keto form will exhibit two distinct carbonyl stretching frequencies, while the enol form will show a C=C double bond stretch and a broad O-H stretch due to the intramolecularly hydrogen-bonded hydroxyl group.

Table 4: Characteristic IR Absorption Frequencies for β-Ketoester Tautomers (Illustrative)

| Functional Group | Tautomer | Typical Frequency (cm⁻¹) |

| C=O (Ketone) | Keto | 1740 - 1720 |

| C=O (Ester) | Keto | 1750 - 1735 |

| C=C | Enol | 1650 - 1600 |

| C=O (conjugated ester) | Enol | 1660 - 1640 |

| O-H (intramolecular H-bond) | Enol | 3200 - 2500 (broad) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system of the enol form results in a π → π* electronic transition that absorbs at a longer wavelength (lower energy) compared to the n → π* transition of the non-conjugated keto form. This difference in absorption maxima can be used to study the equilibrium.

Table 5: Typical UV-Vis Absorption Maxima for β-Ketoester Tautomers (Illustrative)

| Tautomer | Transition | Typical λmax (nm) |

| Keto | n → π | ~245 |

| Enol | π → π | ~280 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the carboxylation of the dianion of methyl acetate.

Protocol:

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

-

Slowly add methyl acetate to the LDA solution at -78 °C and stir for 30 minutes to form the lithium enolate.

-

Bubble dry carbon dioxide gas through the solution.

-

Quench the reaction with aqueous HCl.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

dot

Caption: Workflow for determining the keto-enol equilibrium by ¹H NMR.

Protocol:

-

Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) in NMR tubes. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature. Ensure the spectral width is sufficient to observe all relevant signals, particularly the potentially broad enolic -OH proton.

-

Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integration: Carefully integrate the signals corresponding to the α-methylene protons (-CH₂-) of the keto form and the vinylic proton (=CH-) of the enol form. Let the integral of the keto signal be Iketo and the integral of the enol signal be Ienol.

-

Calculation of Equilibrium Constant (Keq): The molar ratio of the tautomers is proportional to the integral values, corrected for the number of protons giving rise to each signal. The α-methylene group of the keto form has two protons, while the vinylic group of the enol form has one proton. Keq = [enol]/[keto] = (Ienol / 1) / (Iketo / 2) = 2 * Ienol / Iketo

-

Calculation of Percentage Enol: % Enol = ([enol] / ([keto] + [enol])) * 100

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemistry, influencing its reactivity and potential applications. While specific quantitative data for this compound remains elusive in the public domain, the principles and experimental methodologies outlined in this guide provide a robust framework for its investigation. By employing spectroscopic techniques, particularly NMR, researchers can effectively characterize and quantify the tautomeric equilibrium in various environments. This understanding is paramount for the rational design of synthetic pathways and the development of novel therapeutics where the specific tautomeric form may be key to biological efficacy. Further research dedicated to the quantitative analysis of this compound's tautomerism is warranted to fill the current knowledge gap.

Industrial Synthesis of Dimethyl 3-Oxoglutarate from Citric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the industrial synthesis of dimethyl 3-oxoglutarate, a valuable building block in the synthesis of various polycyclic and heterocyclic compounds, from the readily available and cost-effective starting material, citric acid. The process is primarily a two-step synthesis involving the decarboxylation of citric acid to form 3-oxoglutaric acid (acetonedicarboxylic acid), followed by the esterification of the intermediate with methanol. This guide provides a comprehensive overview of the methodologies, quantitative data, and experimental protocols for this chemical transformation.

Synthesis Overview

The conversion of citric acid to this compound is a well-established process in industrial organic synthesis. The overall transformation can be summarized as follows:

-

Step 1: Decarboxylation of Citric Acid. Citric acid is treated with a strong dehydrating and decarboxylating agent, typically concentrated or fuming sulfuric acid, to yield 3-oxoglutaric acid. This reaction proceeds with the evolution of carbon monoxide.

-

Step 2: Esterification of 3-Oxoglutaric Acid. The resulting 3-oxoglutaric acid is then esterified with methanol in the presence of an acid catalyst to produce the target molecule, this compound.

Process Visualization

The logical flow of the synthesis and the key chemical transformations are illustrated in the diagrams below.

Caption: Overall synthesis pathway from citric acid to this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis, compiled from various sources to provide a comparative overview.

Table 1: Decarboxylation of Citric Acid to 3-Oxoglutaric Acid

| Parameter | Value | Reference |

| Reactants | ||

| Citric Acid Monohydrate | 1 mole | |

| Concentrated Sulfuric Acid (98%) | 10 moles | |

| Reaction Conditions | ||

| Temperature | 20-30°C | [1] |

| Reaction Time | 1-3 hours | [1] |

| Yield | ||

| 3-Oxoglutaric Acid | 70-75% |

Table 2: Esterification of 3-Oxoglutaric Acid to this compound

| Parameter | Value | Reference |

| Reactants | ||

| 3-Oxoglutaric Acid | 1 mole | [1] |

| Anhydrous Methanol | Excess | [1][2] |

| Thionyl Chloride (as catalyst) | Stoichiometric to acid groups | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Reaction Time | 1-3 hours | [1] |

| Purification | ||

| Method | Vacuum Distillation | |

| Boiling Point | 115-116°C @ 11 mmHg | |

| Overall Yield (from Citric Acid) | ||

| This compound | ~52% |

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in this guide.

Protocol for the Synthesis of 3-Oxoglutaric Acid from Citric Acid[1][2]

-

Reactor Setup: A 5-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer and a gas outlet.

-

Charging of Sulfuric Acid: 2,152 g (21.9 moles) of concentrated sulfuric acid (98%) is added to the flask.

-

Addition of Citric Acid: 420 g (2.18 moles) of citric acid monohydrate is added in small portions to the sulfuric acid to control foaming.

-

Reaction: The reaction mixture is stirred for 1 to 3 hours while maintaining the temperature between 20-30°C.

-

Quenching and Crystallization: After the reaction is complete, the reaction solution is slowly dripped into water with stirring, and the mixture is cooled to below 10°C to induce crystallization of the 3-oxoglutaric acid.

-

Isolation: The crystallized product is isolated by filtration and the filter cake is washed.

Protocol for the Synthesis of this compound from 3-Oxoglutaric Acid[1][2]

-

Reactor Setup: To the flask containing the prepared 3-oxoglutaric acid, a reflux condenser is attached.

-

Addition of Reagents: Anhydrous methanol and thionyl chloride are added to the 3-oxoglutaric acid. The methanol is used in excess to serve as both a reagent and a solvent.

-

Esterification Reaction: The reaction mixture is heated to reflux and maintained for 1 to 3 hours.

-

Workup and Purification: After the reaction is complete, the reaction liquid is separated and purified. Evaporation of the solvent under reduced pressure yields a light yellow oil.

-

Final Purification: The crude product is further purified by vacuum distillation at 115-116°C and 11 mmHg to yield colorless this compound.

Alternative Synthesis Routes

While the citric acid route is common due to the low cost of the starting material, other methods for preparing dialkyl 3-oxoglutarates have been reported, though they may be less suitable for large-scale industrial production due to the use of hazardous reagents or lower yields.[3] These include:

-

Reaction of ketene, phosgene, and methanol: This method suffers from a poor yield (around 50%) and the use of the extremely poisonous phosgene.[3]

-

Reaction of diketene, carbon monoxide, and methyl nitrite: This process, carried out in the presence of palladium and copper salts, gives a moderate yield of about 60% but involves the use of diketene, which can be disadvantageous for industrial-scale production.[3]

Conclusion

The synthesis of this compound from citric acid presents an economically viable and scalable industrial process. The two-step approach, involving decarboxylation followed by esterification, utilizes readily available and inexpensive raw materials. While the overall yield is moderate, the operational simplicity and cost-effectiveness of this method make it a preferred route for the large-scale preparation of this versatile chemical intermediate. Further process optimization could potentially improve the overall yield and efficiency.

References

- 1. CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate - Google Patents [patents.google.com]

- 2. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 3. WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates - Google Patents [patents.google.com]

The Synthesis of Dimethyl 3-oxoglutarate: A Technical Guide to Key Intermediates and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-oxoglutarate, also known as dimethyl 1,3-acetonedicarboxylate, is a pivotal intermediate in organic synthesis, finding extensive application in the pharmaceutical and fine chemical industries.[1][2][3] Its molecular structure, featuring a central ketone and two ester functionalities, provides a versatile scaffold for a variety of chemical transformations, including alkylations, condensations, and cyclizations. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the identification and characterization of key intermediates. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers and professionals in the effective utilization of this critical building block.

Primary Synthetic Pathway: From Citric Acid

The most prevalent and economically viable method for the large-scale production of this compound commences with citric acid. This process involves two principal stages: the oxidative decarboxylation of citric acid to form acetonedicarboxylic acid, followed by the esterification of this intermediate with methanol.

Key Intermediate: Acetonedicarboxylic Acid (β-Ketoglutaric Acid)

Acetonedicarboxylic acid is the central intermediate in this synthetic route.[4][5] The formation of this intermediate is achieved by treating citric acid with a strong dehydrating acid, such as concentrated sulfuric acid or fuming sulfuric acid.[4] This step involves the elimination of one carboxyl group and the oxidation of the hydroxyl group of citric acid.

Reaction Mechanism and Visualization

The overall transformation from citric acid to this compound can be visualized as a two-step process. The first step is the conversion of citric acid to the key intermediate, acetonedicarboxylic acid, through decarboxylation. The second step is the esterification of the dicarboxylic acid to the final product.

References

Unveiling the Purity Profile: A Technical Guide to Common Impurities in Commercial Dimethyl 3-oxoglutarate

For Researchers, Scientists, and Drug Development Professionals

Dimethyl 3-oxoglutarate, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is commercially available from numerous suppliers. However, the presence of impurities in commercial batches can significantly impact the yield, purity, and overall success of subsequent reactions. This in-depth technical guide provides a comprehensive overview of the common impurities found in commercial this compound, detailed methodologies for their identification and quantification, and insights into their formation pathways.

Core Impurities and Their Origins

The most frequently encountered impurities in commercial this compound originate from its synthesis, which often involves the reaction of citric acid with methanol in the presence of a strong acid catalyst. The primary impurities identified are:

-

Trimethyl aconitate: Formed through the dehydration of citric acid followed by esterification. Due to its similar boiling point to this compound, it is often difficult to separate by distillation.[1]

-

Dimethyl 3-methoxypentenedioate (enol ether): This impurity arises from the reaction of the enol form of this compound with methanol.[1]

-

Methyl acetoacetate: A common byproduct resulting from side reactions during the synthesis process.

-

Trimethyl citrate: Results from the complete esterification of the starting material, citric acid, in the presence of methanol and an acid catalyst.[1]

The presence and concentration of these impurities can vary depending on the synthetic route and purification methods employed by the manufacturer.

Quantitative Analysis of Impurities

A summary of typical impurity levels found in commercial this compound, as determined by gas chromatography (GC), is presented below.

| Impurity | Typical Concentration Range (%) |

| Trimethyl aconitate | 0.4 - 1.0[1] |

| Dimethyl 3-methoxypentenedioate (enol ether) | Can be as high as 4 - 5[1] |

| Methyl acetoacetate | Variable |

| Trimethyl citrate | 2 - 3[1] |

Experimental Protocols for Impurity Analysis

Accurate identification and quantification of impurities are crucial for quality control and process optimization. The following are detailed experimental protocols for the analysis of impurities in this compound using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Method:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split ratio 10:1).

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Solvent Delay: 3.5 minutes.

-

Sample Preparation:

Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

Expected Retention Times:

| Compound | Retention Time (min) |

| Methyl acetoacetate | ~5-6 |

| This compound | ~10-11 |

| Dimethyl 3-methoxypentenedioate | ~11-12 |

| Trimethyl aconitate | ~13-14 |

| Trimethyl citrate | ~14-15 |

Note: Retention times are approximate and may vary depending on the specific instrument and column used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile impurities. A reverse-phase method is generally suitable for the separation of this compound and its polar impurities.

Instrumentation:

-

HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Method:

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water

-

B: Acetonitrile

-

-

Gradient:

-

0-15 min: 20% to 80% B

-

15-20 min: 80% B

-

20-21 min: 80% to 20% B

-

21-25 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Sample Preparation:

Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for both structural elucidation and quantitative analysis of the main component and its impurities without the need for reference standards for each impurity (using a certified internal standard).

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Method:

-

Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Pulse Sequence: Standard 1D proton experiment (e.g., zg30).

-

Acquisition Parameters:

-

Number of Scans: 16

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

-

Acquisition Time: ~4 seconds.

-

-

Processing:

-

Apply an exponential window function with a line broadening of 0.3 Hz.

-

Manual phasing and baseline correction.

-

Analysis:

-

This compound: The two methylene groups will appear as singlets around δ 3.5 ppm, and the two methyl groups will appear as a singlet around δ 3.7 ppm.

-

Trimethyl aconitate: Will show characteristic signals for the olefinic proton and the three distinct methyl ester groups.

-